2-((2-Methoxyethoxy)methyl)benzonitrile
Description
2-((2-Methoxyethoxy)methyl)benzonitrile is a benzonitrile derivative featuring a methoxyethoxy-methyl substituent at the ortho position of the benzene ring. Its molecular structure includes a nitrile group (-C≡N) at position 2 and a -(CH₂-O-CH₂-CH₂-OCH₃) side chain (Figure 1). This compound is part of a broader class of benzonitrile derivatives, which are widely utilized in organic synthesis, pharmaceutical intermediates, and materials science due to their tunable electronic and steric properties.
The methoxyethoxy moiety enhances solubility in polar organic solvents, making it advantageous for reactions requiring homogeneous conditions.
Properties
IUPAC Name |
2-(2-methoxyethoxymethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-6-7-14-9-11-5-3-2-4-10(11)8-12/h2-5H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJCUYHMBNFJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-Methoxyethoxy)methyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a phase transfer catalyst and a solvent like DMF (dimethylformamide). The reaction is typically carried out at elevated temperatures to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-((2-Methoxyethoxy)methyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2-((2-Methoxyethoxy)methyl)benzonitrile is widely used in scientific research due to its versatile chemical properties. It is utilized in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((2-Methoxyethoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-((2-Methoxyethoxy)methyl)benzonitrile with structurally related benzonitrile derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Structural Analysis
Substituent Chain Length and Polarity The target compound’s -(CH₂-O-CH₂-CH₂-OCH₃) substituent provides greater hydrophilicity compared to shorter chains like -CH₂-OCH₃ (2-(methoxymethyl)benzonitrile) . However, it is less polar than amine-containing analogs (e.g., 4-((2-(methylamino)ethoxy)methyl)benzonitrile HCl), which exhibit higher water solubility due to protonation . Ether-linked derivatives (e.g., 2-(2-methoxyethoxy)benzonitrile) have lower molecular weights and slightly reduced boiling points (~191°C) compared to the target compound, where the additional methylene group likely increases molecular weight and boiling point .
Positional Isomerism
- Positional isomers such as 3-(2-methoxyethoxy)benzonitrile (meta-substituted) and 4-(2-methoxyethoxy)benzonitrile (para-substituted) demonstrate altered electronic effects on the benzene ring, influencing reactivity in coupling or substitution reactions .
Functional Group Impact
- Epoxide-containing derivatives (e.g., 2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile) introduce chirality and reactivity toward nucleophiles, enabling stereoselective synthesis . In contrast, the target compound’s ether group offers stability under acidic/basic conditions.
Research Findings
- Solubility and Bioavailability: Methoxyethoxy groups are frequently employed in drug design to enhance solubility. For example, 4-((2-(methylamino)ethoxy)methyl)benzonitrile HCl is a validated reference standard in pharmaceutical quality control, highlighting the role of such substituents in drug development .
- Synthetic Utility : 2-(2-methoxyethoxy)benzonitrile is a precursor in radiosynthesis (e.g., ⁸F-labeled triazoles), where its ether chain facilitates fluorination reactions .
- Optical Activity : Epoxide-substituted analogs (e.g., 2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile) exhibit distinct optical rotations, underscoring the importance of stereochemistry in biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
